molecular formula C16H12BrN5O B14056885 4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine CAS No. 100069-43-0

4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine

Cat. No.: B14056885
CAS No.: 100069-43-0
M. Wt: 370.20 g/mol
InChI Key: YARKNXOEWAQFAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-{(E)-[(furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}pyridine is a heterocyclic compound featuring a pyridine core substituted with bromine at position 4 and a diazenyl group at position 2.

The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the diazenyl group contributes to π-conjugation, which may influence optical or electronic properties.

Properties

CAS No.

100069-43-0

Molecular Formula

C16H12BrN5O

Molecular Weight

370.20 g/mol

IUPAC Name

N'-anilino-N-(4-bromopyridin-2-yl)iminofuran-2-carboximidamide

InChI

InChI=1S/C16H12BrN5O/c17-12-8-9-18-15(11-12)20-22-16(14-7-4-10-23-14)21-19-13-5-2-1-3-6-13/h1-11,19H

InChI Key

YARKNXOEWAQFAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CC=CO2)N=NC3=NC=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the diazenyl intermediate: This step involves the reaction of 4-bromo-2-pyridine with a diazonium salt under acidic conditions to form the diazenyl intermediate.

    Coupling with furan: The diazenyl intermediate is then coupled with a furan derivative under basic conditions to form the furan-diazene compound.

    Hydrazone formation: Finally, the furan-diazene compound is reacted with phenylhydrazine under reflux conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and hydrazines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methanone, [2-(4-bromo-2-pyridinyl)diazenyl]-2-furanyl-, 2-phenylhydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several brominated pyridine derivatives (Table 1):

Compound Key Substituents Molecular Weight Biological Relevance
Target Compound Bromine, diazenyl, furan-2-yl, phenylhydrazinylidene ~450–500 (estimated) Potential bioactivity via heterocyclic motifs
6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine Bromine, furan-2-yl, propynyl, imidazo[4,5-b]pyridine 362.2 Anticancer, antimicrobial activities
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one Bromophenyl, pyrimidine, pyrazolinone 468.1 Anti-inflammatory, antifungal properties
5-[4-Bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazol-5-yl]-2-{[4-(trifluoromethyl)phenyl]ethynyl}pyridine Bromine, imidazole, trifluoromethyl, ethynyl 520.7 Kinase inhibition, metabolic stability

Key Observations :

  • Bromine at position 4 is a common feature, enhancing reactivity for further derivatization .
  • The furan ring in the target compound and 6-bromo-2-furyl derivatives may improve solubility in polar solvents compared to purely aromatic systems .

Physicochemical Properties

However, inferences can be drawn from related structures:

  • Melting Points : Brominated pyridines with bulky substituents (e.g., 6-bromoimidazo[4,5-b]pyridine) exhibit elevated melting points (268–287°C) due to strong intermolecular interactions .
  • IR/NMR Signatures : The diazenyl group in the target compound is expected to show C=N stretches near 1600–1650 cm⁻¹, similar to hydrazone derivatives . The furan C-O-C vibration (~1250 cm⁻¹) and pyridine ring protons (δ 7.5–8.5 ppm in ¹H NMR) align with and .

Crystallographic and Computational Insights

Crystallographic studies of related bromopyridines (e.g., and ) reveal:

  • Hydrogen-Bonding Networks : N–H···O and C–H···Br interactions stabilize crystal packing, which could influence the target compound’s solid-state properties .
  • Dihedral Angles : Substituent orientation (e.g., furan vs. phenyl rings) affects molecular planarity and π-stacking efficiency .

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